REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH2:10][CH:11]([C:13]([O:15][CH3:16])=[O:14])[N:12]=2)=[CH:4][CH:3]=1.BrN1C(=O)CCC1=O>C1C=CC=CC=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][CH:10]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[N:12]=2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
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8.6 g
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Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
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Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C=1OCC(N1)C(=O)OC
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
0.49 g
|
Type
|
catalyst
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 15 min
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with ice-cold water
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Type
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EXTRACTION
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Details
|
the crude product was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 10% aqueous NaHCO3 solution, H2O and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica 60-120 mesh, eluant 10-15% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1OC=C(N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |